N-(3-(Chloromethyl)-5-iodophenyl)acetamide
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Overview
Description
N-(3-(Chloromethyl)-5-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and an iodine atom attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-iodophenyl)acetamide typically involves multiple steps. One common method starts with the iodination of a suitable phenyl precursor, followed by the introduction of a chloromethyl group through a chloromethylation reaction. The final step involves the formation of the acetamide group via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Chloromethyl)-5-iodophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thioethers, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(Chloromethyl)-5-iodophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-(Chloromethyl)-5-iodophenyl)acetamide depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloromethyl and iodine groups can facilitate binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Bromomethyl)-5-iodophenyl)acetamide: Similar structure but with a bromomethyl group instead of a chloromethyl group.
N-(3-(Chloromethyl)-5-bromophenyl)acetamide: Similar structure but with a bromine atom instead of an iodine atom.
N-(3-(Chloromethyl)-5-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
N-(3-(Chloromethyl)-5-iodophenyl)acetamide is unique due to the presence of both chloromethyl and iodine groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9ClINO |
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Molecular Weight |
309.53 g/mol |
IUPAC Name |
N-[3-(chloromethyl)-5-iodophenyl]acetamide |
InChI |
InChI=1S/C9H9ClINO/c1-6(13)12-9-3-7(5-10)2-8(11)4-9/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
LZDOCNGTZMHNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)CCl)I |
Origin of Product |
United States |
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